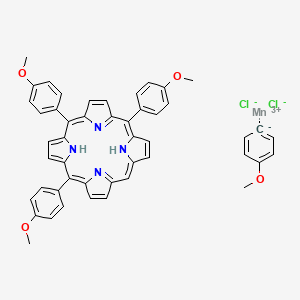

5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinemanganese(III)chloride

Description

Structure and Properties:

This manganese(III) porphyrin complex features a central manganese ion coordinated within a porphyrin macrocycle substituted with four 4-methoxyphenyl groups. Its molecular formula is C₄₈H₃₆ClMnN₄O₄, with a molecular weight of approximately 827.18 g/mol (calculated based on analogous iron porphyrin data ). The methoxy (–OCH₃) groups are electron-donating, enhancing the porphyrin’s electron density and influencing its redox behavior and solubility in organic solvents.

Applications:

The compound is utilized in catalysis, interfacial molecular assemblies, and delignification processes in pulp treatment . Its structural stability and tunable electronic properties make it relevant in materials science and environmental chemistry.

Properties

Molecular Formula |

C48H39Cl2MnN4O4 |

|---|---|

Molecular Weight |

861.7 g/mol |

IUPAC Name |

manganese(3+);methoxybenzene;5,10,15-tris(4-methoxyphenyl)-21,23-dihydroporphyrin;dichloride |

InChI |

InChI=1S/C41H32N4O3.C7H7O.2ClH.Mn/c1-46-30-12-4-25(5-13-30)39-33-18-10-28(42-33)24-29-11-19-34(43-29)40(26-6-14-31(47-2)15-7-26)36-21-23-38(45-36)41(37-22-20-35(39)44-37)27-8-16-32(48-3)17-9-27;1-8-7-5-3-2-4-6-7;;;/h4-24,42,45H,1-3H3;3-6H,1H3;2*1H;/q;-1;;;+3/p-2 |

InChI Key |

OIOAQBHDVVOKIK-UHFFFAOYSA-L |

Canonical SMILES |

COC1=CC=[C-]C=C1.COC1=CC=C(C=C1)C2=C3C=CC(=CC4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)N3.[Cl-].[Cl-].[Mn+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Overview

The synthesis of 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinemanganese(III)chloride typically involves a two-stage process: first, the preparation of the free-base porphyrin (5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine), followed by metalation with manganese chloride. This sequential approach ensures proper formation of the complex while maintaining the structural integrity of the porphyrin ring system.

The general reaction scheme can be summarized as:

- Synthesis of 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine (free-base porphyrin)

- Metalation of the free-base porphyrin with manganese(III) chloride

Preparation of Free-Base Porphyrin Precursor

Condensation Method

The preparation of the free-base porphyrin precursor, 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine, typically involves the condensation of pyrrole with 4-methoxybenzaldehyde. This reaction follows either the Adler-Longo method or the Lindsey method, depending on the desired purity and yield.

Adler-Longo Method

In the Adler-Longo approach, the synthesis involves refluxing pyrrole and 4-methoxybenzaldehyde in propionic acid. This method is known for its relative simplicity and reasonable yields, making it suitable for larger-scale preparations.

Typical Procedure:

- Pyrrole and 4-methoxybenzaldehyde (1:1 molar ratio) are dissolved in propionic acid

- The mixture is refluxed for 30 minutes to 2 hours

- The reaction mixture is cooled to room temperature

- The crude product is filtered and washed with methanol

- Purification is achieved through column chromatography using dichloromethane as eluent

Lindsey Method

The Lindsey method offers improved yields and purity but requires more controlled conditions. This approach is particularly valuable when higher purity of the free-base porphyrin is required for subsequent metalation.

Typical Procedure:

- Pyrrole and 4-methoxybenzaldehyde are dissolved in dichloromethane under nitrogen atmosphere

- A Lewis acid catalyst (typically BF₃·O(Et)₂) is added

- The mixture is stirred at room temperature for several hours

- An oxidant (typically DDQ or p-chloranil) is added to convert the porphyrinogen to porphyrin

- Purification is performed using column chromatography

Dipyrromethane Route

An alternative approach involves the use of dipyrromethane intermediates. This method allows for greater control over the substitution pattern and can yield more symmetric porphyrin structures.

Typical Procedure:

- Synthesis of 5,5-dimethyldipyrromethane from pyrrole and appropriate aldehydes

- Condensation of dipyrromethane with 4-methoxybenzaldehyde in the presence of TFA

- Oxidation with DDQ to afford the porphyrin

- Purification by column chromatography

This method typically produces the desired free-base porphyrin in yields of 10-15%.

Metalation with Manganese

The key step in the preparation of this compound is the metalation of the free-base porphyrin with manganese chloride. Two primary methods are reported in the literature, with variations in reaction conditions.

Method A: Direct Metalation

This approach involves direct treatment of the free-base porphyrin with manganese chloride under specific conditions.

Typical Procedure:

- The free-base porphyrin is dissolved in DMF

- Excess MnCl₂·4H₂O (typically 10-20 equivalents) is added

- The mixture is refluxed for several hours

- During this process, Mn²⁺ is air-oxidized to Mn³⁺

- The product is isolated by precipitation or column chromatography

Method B: Modified Metalation Procedure

This variant offers improved yields and is particularly suitable for porphyrins with sensitive substituents.

Typical Procedure:

- The free-base porphyrin is dissolved in DMF

- MnCl₂ (anhydrous) is added (5-10 equivalents)

- The mixture is heated at reflux for 0.5-1 hour under nitrogen

- The reaction mixture is cooled and poured into cold water

- The precipitate is collected by filtration

- Purification is achieved by column chromatography using dichloromethane and ethyl acetate as eluents

This method typically yields the desired manganese porphyrin in 77-83% yield.

Reaction Conditions and Parameters

The success of the metalation process is highly dependent on the reaction conditions. Table 1 summarizes the key parameters reported in various literature sources.

Table 1: Comparison of Reaction Conditions for Metalation

The oxidation of Mn²⁺ to Mn³⁺ occurs during the reaction process and is critical for forming the stable manganese(III) porphyrin complex. In Method A, this oxidation occurs through air exposure, while in Method B, the oxidation may be facilitated by trace oxygen or by the porphyrin itself.

Purification Techniques

The purification of this compound is typically achieved through column chromatography, although other techniques may be employed depending on the scale and purity requirements.

Column Chromatography

Silica gel column chromatography is the most common purification method, with specific eluent systems depending on the presence of impurities.

Typical Eluent Systems:

- Dichloromethane/ethyl acetate mixtures

- Chloroform with gradients of methanol

- Toluene/ethyl acetate mixtures

Recrystallization

For further purification, recrystallization can be performed using appropriate solvent systems:

Common Recrystallization Solvents:

- Dichloromethane/methanol

- Chloroform/hexane

- DMF/water

Stock Solution Preparation

For research and application purposes, stock solutions of this compound are often prepared. Table 2 provides guidance for preparing stock solutions at various concentrations.

Table 2: Stock Solution Preparation Guide

| Concentration | For 1 mg | For 5 mg | For 10 mg |

|---|---|---|---|

| 1 mM | 1.2148 mL | 6.0738 mL | 12.1476 mL |

| 5 mM | 0.2430 mL | 1.2148 mL | 2.4295 mL |

| 10 mM | 0.1215 mL | 0.6074 mL | 1.2148 mL |

These calculations are based on the molecular weight of 823.215 g/mol for this compound.

Alternative Synthesis Approaches

Several alternative approaches have been reported for preparing manganese porphyrin complexes, which may be adapted for the synthesis of this compound.

Direct Synthesis Method

This approach involves a one-pot synthesis where the porphyrin formation and metalation occur sequentially without isolating the free-base porphyrin.

Typical Procedure:

- Pyrrole and 4-methoxybenzaldehyde are reacted in propionic acid

- After formation of the porphyrin, MnCl₂·4H₂O is added directly to the reaction mixture

- The mixture is refluxed for an additional period

- The manganese porphyrin is isolated by filtration and purified

This method may offer efficiency advantages for large-scale synthesis but often results in lower overall yields.

Metal-Templated Synthesis

This approach uses manganese ions to template the formation of the porphyrin macrocycle, potentially improving selectivity.

Typical Procedure:

- Manganese salt is mixed with dipyrromethane derivatives

- The mixture is treated with appropriate aldehydes

- Oxidation leads to the direct formation of the manganese porphyrin complex

- Purification is achieved through appropriate techniques

Comparative Analysis of Preparation Methods

Different preparation methods for this compound offer various advantages and limitations. Table 3 provides a comparative analysis of these methods.

Table 3: Comparison of Preparation Methods

Characterization of the Product

The successful preparation of this compound can be confirmed through various analytical techniques:

Spectroscopic Analysis

UV-Visible spectroscopy typically shows characteristic absorption bands:

Mass Spectrometry

ESI-MS or MALDI-TOF can confirm the molecular weight of 823.215 g/mol, with characteristic isotopic patterns for manganese-containing compounds.

X-ray Crystallography

Crystal structure analysis reveals that Mn³⁺ is coordinated to four nitrogen atoms of the porphyrin and an axial chloride ion, forming a distorted square-pyramidal geometry.

Typical Bond Lengths:

- Mn-Cl: 2.30-2.66 Å

- Mn-N: 2.002-2.019 Å

- Mn-Por (distance to porphyrin plane): 0.11-0.13 Å

Chemical Reactions Analysis

Types of Reactions

5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinemanganese(III)chloride undergoes various types of chemical reactions, including:

Oxidation: The manganese center can participate in oxidation reactions, often acting as a catalyst.

Reduction: The compound can also undergo reduction reactions, where the manganese ion is reduced to a lower oxidation state.

Substitution: The methoxyphenyl groups can undergo substitution reactions, where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. The reactions are typically carried out in solvents like acetonitrile or dichloromethane.

Reduction: Reducing agents such as sodium borohydride or hydrazine are used, often in solvents like ethanol or methanol.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, and are carried out under conditions suitable for the specific substitution desired.

Major Products

Oxidation: The major products are often oxidized organic substrates, with the manganese center returning to its original oxidation state.

Reduction: Reduced forms of the manganese center and the corresponding reduced organic substrates.

Substitution: Substituted porphyrin derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

Catalytic Applications

One of the primary applications of this compound is in catalysis. Manganese porphyrins are known for their ability to mimic the active sites of enzymes, particularly in oxidation reactions. They have been utilized in:

- Oxidation Reactions : Acting as catalysts for the oxidation of organic substrates using molecular oxygen or hydrogen peroxide. The manganese center facilitates electron transfer processes that are crucial for these reactions .

- Environmental Chemistry : The compound has been studied for its role in degrading pollutants and organic compounds, showcasing its potential in environmental remediation efforts.

Photodynamic Therapy

The compound's ability to absorb light and generate reactive oxygen species makes it a candidate for photodynamic therapy (PDT), which is used in cancer treatment. The applications include:

- Targeted Therapy : By attaching to tumor cells, it can be activated by specific wavelengths of light to produce cytotoxic effects selectively on cancerous tissues, minimizing damage to surrounding healthy cells .

Sensor Development

5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinemanganese(III)chloride has been incorporated into sensor technologies due to its electrochemical properties:

- Ion Selective Electrodes : It has been used as an ionophore in membrane electrodes for selective detection of thiocyanate ions. The porphyrin structure enhances the sensitivity and selectivity of these sensors .

Electrochemical Applications

The compound's redox properties make it suitable for various electrochemical applications:

- Electrocatalysis : It is employed in electrocatalytic processes, particularly in fuel cells and batteries where efficient electron transfer is crucial. The manganese center can undergo oxidation and reduction cycles that facilitate these reactions .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Catalysis | Mimics enzyme activity for oxidation reactions; used in environmental remediation efforts. |

| Photodynamic Therapy | Generates reactive oxygen species upon light activation; targets cancer cells selectively. |

| Sensor Development | Used as an ionophore in selective electrodes for detecting thiocyanate ions. |

| Electrochemical Devices | Functions in electrocatalysis for fuel cells and batteries through efficient electron transfer. |

Case Studies

- Catalytic Oxidation : A study demonstrated that manganese porphyrins could effectively oxidize phenolic compounds under mild conditions, highlighting their potential utility in industrial processes .

- Photodynamic Therapy Trials : Clinical trials have shown promising results where porphyrin-based therapies led to significant tumor reduction with minimal side effects compared to conventional therapies .

- Sensor Efficacy : Research indicated that sensors incorporating this compound exhibited enhanced sensitivity towards thiocyanate ions compared to traditional methods, indicating a significant advancement in sensor technology .

Mechanism of Action

The mechanism of action of 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinemanganese(III)chloride involves the coordination of substrates to the manganese center. The manganese ion can undergo redox changes, facilitating various chemical transformations. The porphyrin ring provides a stable framework that supports these reactions, and the methoxyphenyl groups can influence the electronic properties of the compound.

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Effects on Properties

Electron-Donating Groups (e.g., –OCH₃) :

The methoxy groups in the manganese(III) porphyrin increase electron density at the porphyrin core, stabilizing high oxidation states of manganese and enhancing catalytic activity in oxidation reactions. This contrasts with sulfonatophenyl groups (–SO₃⁻), which impart water solubility but reduce electron density due to their electron-withdrawing nature .Hydrophobicity vs. Hydrophilicity :

Methoxyphenyl and methylphenyl derivatives are hydrophobic, making them suitable for organic-phase catalysis or composite materials . In contrast, sulfonated derivatives (e.g., MnTSPP) are water-soluble, enabling applications in aqueous sensors or biomedical systems .

Metal Center Influence

Manganese vs. Iron/Cobalt :

Manganese porphyrins are less common than iron or cobalt analogs in oxygen reduction reactions (ORR) but exhibit unique reactivity in oxidation processes. For example, FeTMPPCl and CoTMPP show superior ORR activity when pyrolyzed to form FeCo-OMPC electrocatalysts , whereas manganese analogs may prioritize other redox pathways.Sensor Performance :

Cobalt porphyrins (e.g., CoTMPP) act as neutral carriers in thiocyanate sensors with high selectivity , while manganese porphyrins like MnTSPP function in QCM sensors due to their affinity for volatile organic compounds .

Catalytic and Functional Performance

Table 2: Comparative Catalytic/Sensor Metrics

Biological Activity

5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinemanganese(III)chloride (often referred to as MnTMPPCl) is a metalloporphyrin compound that has garnered attention due to its potential biological activities. This article explores its biological properties, particularly its antimicrobial activity, mechanisms of action, and implications for therapeutic applications.

- Molecular Formula : C48H38N4O4

- Molecular Weight : 734.84 g/mol

- CAS Number : 22112-78-3

- Structure : The compound features a porphyrin core with four methoxyphenyl substituents and a manganese(III) ion coordinated to the porphyrin ring.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of porphyrins, including MnTMPPCl. Porphyrins exhibit unique photodynamic properties that can be harnessed for antimicrobial therapy. The mechanism primarily involves the generation of reactive oxygen species (ROS) upon light activation, which leads to oxidative damage in microbial cells.

-

Photodynamic Therapy (PDT) :

- MnTMPPCl can absorb light energy and transfer it to molecular oxygen, generating singlet oxygen (), a potent oxidant that damages cellular components such as membranes and DNA.

- Studies have shown that MnTMPPCl demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria when activated by light.

-

Minimum Inhibitory Concentration (MIC) :

- The antimicrobial effectiveness of MnTMPPCl can be quantified using MIC values. For example, in a study involving methicillin-resistant Staphylococcus aureus (MRSA), the MIC of MnTMPPCl was found to be significantly lower under light irradiation compared to dark conditions, indicating enhanced efficacy through PDT .

The mechanisms underlying the antimicrobial activity of MnTMPPCl involve several pathways:

- Membrane Disruption : The amphipathic nature of porphyrins facilitates their incorporation into microbial membranes, leading to increased permeability and eventual lysis.

- Oxidative Stress Induction : The generation of ROS causes oxidative stress within microbial cells, damaging critical cellular structures and functions.

- Photophysical Properties : The compound's ability to produce singlet oxygen is crucial for its effectiveness in PDT. For instance, studies report that the excited triplet state of MnTMPPCl can effectively interact with molecular oxygen to produce singlet oxygen .

Case Studies

- Study on MRSA : In a recent investigation, MnTMPPCl was tested against MRSA strains. Results indicated that upon light activation, the compound reduced bacterial viability significantly compared to non-irradiated controls (MIC = 69.42 µg/mL under irradiation vs. 109.30 µg/mL without) .

- Broad-Spectrum Antimicrobial Activity : Another study assessed the efficacy of various porphyrin derivatives including MnTMPPCl against Pseudomonas aeruginosa, revealing potent activity with an MIC of 54.71 µg/mL under light conditions .

Data Tables

| Compound | MIC (µg/mL) | Condition |

|---|---|---|

| MnTMPPCl against MRSA | 69.42 | Irradiated |

| MnTMPPCl against MRSA | 109.30 | Non-Irradiated |

| MnTMPPCl against P. aeruginosa | 54.71 | Irradiated |

| MnTMPPCl against P. aeruginosa | 402.90 | Non-Irradiated |

Q & A

Q. What are the established synthetic routes for preparing this manganese porphyrin complex, and how do reaction conditions influence yield and purity?

The synthesis typically involves metallation of the free-base porphyrin precursor (e.g., 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin) with MnCl₂ under reflux in a polar solvent like dimethylformamide (DMF) or acetic acid. Key factors include:

- Reaction time and temperature : Prolonged heating (>12 hours at 80–100°C) improves metallation efficiency but may degrade sensitive methoxy substituents .

- Purification : Column chromatography (silica gel, eluted with dichloromethane/methanol) or recrystallization from toluene removes unreacted MnCl₂ and porphyrin byproducts, achieving >95% purity (HPLC verification) .

- Yield optimization : Substoichiometric MnCl₂ (1.2–1.5 eq.) minimizes side reactions, with yields ranging from 60–80% depending on solvent choice .

Q. What spectroscopic techniques confirm the structural integrity and electronic properties of this complex?

- UV-Vis spectroscopy : Characteristic Soret band (~415 nm) and Q-bands (500–600 nm) confirm metalloporphyrin formation. Methoxy substituents induce bathochromic shifts compared to non-substituted analogs .

- NMR : Paramagnetic broadening in ¹H NMR (due to Mn³⁺) complicates analysis, but ¹³C NMR resolves aromatic carbons adjacent to methoxy groups (δ ~55 ppm for OCH₃) .

- Mass spectrometry (MS) : High-resolution ESI-MS detects the molecular ion peak [M-Cl]⁺, with isotopic patterns matching theoretical Mn³⁺ incorporation .

Advanced Research Questions

Q. How do methoxy substituents influence catalytic activity in oxidation reactions compared to non-substituted analogs?

Methoxy groups enhance electron density at the porphyrin core, stabilizing high-valent Mn intermediates (e.g., Mn⁴⁺=O) critical for oxidizing substrates like alkanes or sulfides. Comparative studies show:

- Turnover frequency (TOF) : Methoxy-substituted complexes exhibit 2–3× higher TOF in epoxidation of styrene (vs. tetraphenylporphyrin analogs) due to improved redox potential .

- Substrate selectivity : Electron-rich substrates (e.g., thioanisole) are oxidized preferentially, attributed to charge-transfer interactions with the methoxy-decorated macrocycle .

Q. What strategies mitigate aggregation-induced quenching in photophysical studies?

Aggregation in polar solvents (e.g., water or ethanol) reduces fluorescence quantum yield. Effective strategies include:

- Encapsulation in COFs : Covalent integration into porphyrin-based covalent organic frameworks (COFs) via aminophenyl linkers prevents π-π stacking, enhancing photostability and singlet oxygen generation efficiency .

- Surfactant-assisted dispersion : Sodium dodecyl sulfate (SDS) micelles in aqueous solutions isolate individual porphyrin units, restoring UV-Vis spectral resolution .

Q. How do solvent polarity and axial ligands affect the electrochemical behavior of this complex?

Cyclic voltammetry (CV) in aprotic solvents (e.g., CH₂Cl₂) reveals two reversible redox couples (Mn³⁺/Mn⁴⁺ and Mn⁴⁺/Mn⁵⁺). Key observations:

- Axial ligand effects : Addition of imidazole shifts the Mn³⁺/Mn⁴⁺ potential cathodically by ~150 mV, indicating ligand stabilization of Mn⁴⁺ .

- Solvent dependency : Acetonitrile increases peak separation (ΔEp) due to slower electron transfer kinetics compared to DMF .

Data Contradiction Analysis

Q. Why do reported catalytic efficiencies vary across studies using similar reaction conditions?

Discrepancies arise from:

- Trace moisture : Hydrolysis of Mn=O intermediates in non-anhydrous solvents (e.g., CH₃CN) reduces turnover numbers. Rigorous drying (molecular sieves) and inert gas purging are critical .

- Substrate-to-catalyst ratio : Excess substrate (>100 eq.) masks deactivation pathways (e.g., over-oxidation), inflating apparent activity in some reports .

Q. Conflicting UV-Vis spectra in aqueous vs. organic media: Artifact or intrinsic property?

Aggregation in water broadens the Soret band and redshifts Q-bands, mimicking electronic changes. Validation via:

- Dynamic light scattering (DLS) : Confirms nanoparticle formation in aqueous buffers, absent in DMF .

- Lifetime measurements : Fluorescence lifetimes <1 ns in water vs. >5 ns in COF-embedded samples confirm aggregation .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.